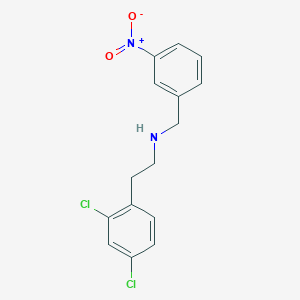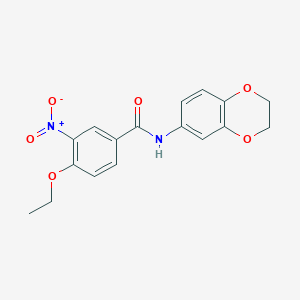![molecular formula C18H19NO4 B5027343 4-[(2-furylmethyl)amino]-6,7-dimethoxy-3-methyl-2-naphthol](/img/structure/B5027343.png)
4-[(2-furylmethyl)amino]-6,7-dimethoxy-3-methyl-2-naphthol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-furylmethyl)amino]-6,7-dimethoxy-3-methyl-2-naphthol (FMN) is a chemical compound that has been extensively studied for its potential applications in the field of scientific research. FMN is a derivative of naphthol and is commonly used as a fluorescent probe in biochemical and physiological experiments.
Wirkmechanismus
The mechanism of action of 4-[(2-furylmethyl)amino]-6,7-dimethoxy-3-methyl-2-naphthol is complex and varies depending on the specific application. As a fluorescent probe, this compound works by absorbing light at a specific wavelength and then emitting light at a longer wavelength. This process is known as fluorescence resonance energy transfer (FRET) and is used to visualize specific molecules or structures within cells.
As a redox cofactor, this compound works by transferring electrons from one molecule to another. This process is critical for many cellular processes, including energy production and DNA synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are also dependent on the specific application. As a fluorescent probe, this compound has no known biochemical or physiological effects on cells or tissues. However, as a redox cofactor, this compound plays a critical role in cellular respiration and energy production.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-[(2-furylmethyl)amino]-6,7-dimethoxy-3-methyl-2-naphthol in lab experiments is its high quantum yield and specificity. This compound can be used to visualize specific molecules or structures within cells with high resolution and accuracy. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective option for many researchers.
However, there are also limitations to using this compound in lab experiments. One of the main limitations is its potential toxicity. This compound has been shown to have cytotoxic effects on certain cell lines, and caution should be taken when using it in experiments. Additionally, this compound has a relatively short half-life in cells, which can limit its usefulness in certain applications.
Zukünftige Richtungen
There are many potential future directions for research on 4-[(2-furylmethyl)amino]-6,7-dimethoxy-3-methyl-2-naphthol. One area of interest is the development of new fluorescent probes based on this compound. Researchers are currently exploring ways to modify the structure of this compound to improve its specificity and sensitivity for different applications.
Another area of interest is the role of this compound in cellular metabolism and energy production. Researchers are exploring the potential therapeutic applications of this compound in diseases such as cancer and metabolic disorders.
Conclusion
In conclusion, this compound (this compound) is a chemical compound with a wide range of applications in scientific research. This compound is commonly used as a fluorescent probe and redox cofactor in many enzymes. While there are limitations to using this compound in lab experiments, there are also many potential future directions for research on this compound. Further research on this compound could lead to new insights into cellular metabolism and energy production, as well as the development of new fluorescent probes for imaging and visualization.
Synthesemethoden
The synthesis of 4-[(2-furylmethyl)amino]-6,7-dimethoxy-3-methyl-2-naphthol involves the reaction of 2-naphthol with furfural and methylamine. The reaction is carried out in the presence of a catalyst such as sodium hydroxide or potassium hydroxide. The resulting product is then purified using techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
4-[(2-furylmethyl)amino]-6,7-dimethoxy-3-methyl-2-naphthol has a wide range of applications in scientific research. One of the most common applications of this compound is as a fluorescent probe. This compound has a high quantum yield and emits fluorescence in the blue-green region of the spectrum. This makes it ideal for use in fluorescence microscopy and other imaging techniques.
This compound is also used as a redox cofactor in many enzymes, including NADH dehydrogenase and succinate dehydrogenase. These enzymes play a critical role in cellular respiration and energy production.
Eigenschaften
IUPAC Name |
4-(furan-2-ylmethylamino)-6,7-dimethoxy-3-methylnaphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-11-15(20)7-12-8-16(21-2)17(22-3)9-14(12)18(11)19-10-13-5-4-6-23-13/h4-9,19-20H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRIMCROCIYIJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=C(C(=CC2=C1NCC3=CC=CO3)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B5027261.png)
![4-chloro-2-[(3-methoxybenzoyl)amino]benzoic acid](/img/structure/B5027268.png)


![5-{[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5027276.png)
![N-dibenzo[b,d]furan-3-yl-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5027283.png)
![5-chloro-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5027288.png)
![2-(1H-indazol-3-yl)-N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}acetamide](/img/structure/B5027304.png)

![3-isopropoxy-6-{3-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]phenyl}pyridazine](/img/structure/B5027325.png)
![methyl 4-{4-[(4-cyclohexyl-3-oxo-1-piperazinyl)methyl]-5-methyl-1,3-oxazol-2-yl}benzoate](/img/structure/B5027327.png)
![5-{[5-(4-ethoxy-2-nitrophenyl)-2-furyl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5027335.png)

